Transesterification Reactivity: Diisopropyl Carbonate Occupies a Specific Activity Tier Distinct from DMC and DBC
In a direct head-to-head comparison, diisopropyl carbonate (DIPC) exhibited a transesterification activity with 1,6-hexanediol that was similar to that of diethyl carbonate (DEC) and dipropyl carbonate (DPC), but lower than that of dimethyl carbonate (DMC) and dibutyl carbonate (DBC) [1]. The reactivity order of the alkoxy groups was determined as: methoxy > butoxy > propoxy > ethoxy > isopropoxy [1]. This places DIPC's isopropoxy group at the lowest reactivity among the tested linear and branched dialkyl carbonates.
| Evidence Dimension | Transesterification reactivity (qualitative ranking) |
|---|---|
| Target Compound Data | Reactivity tier: lower (similar to DEC and DPC) |
| Comparator Or Baseline | Dimethyl carbonate (DMC): higher reactivity; Dibutyl carbonate (DBC): higher reactivity; Diethyl carbonate (DEC): similar reactivity |
| Quantified Difference | Alkoxy group reactivity order: MeO > BuO > PrO > EtO > i-PrO |
| Conditions | Transesterification with 1,6-hexanediol; product analysis by NMR |
Why This Matters
For procurement in polycarbonate synthesis, DIPC's lower reactivity is a critical design parameter—it allows for controlled step-growth polymerization where highly reactive carbonates like DMC would cause uncontrolled chain growth, enabling the synthesis of specific molecular weight distributions and end-group functionalities.
- [1] Sun, J.; Zhou, H.; Li, Y.; Wang, X.; Wang, J. Reaction activity of alkyloxy group in synthesis of polycarbonate. CIESC Journal, 2011, 30(9), 2013-. View Source
